molecular formula C14H16FN5O B2720904 (4-(2-fluorophenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone CAS No. 1234859-61-0

(4-(2-fluorophenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

Cat. No. B2720904
CAS RN: 1234859-61-0
M. Wt: 289.314
InChI Key: HXNBQKQLRUVBCT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions .


Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, density, refractive index, and specific rotation. Chemical properties include reactivity, acidity or basicity, and redox potential .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of the compound (4-(2-fluorophenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Mode of Action

The compound (4-(2-fluorophenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone interacts with its targets, the ENTs, by inhibiting their function. It is more selective to ENT2 than to ENT1 . This interaction results in changes in the uptake of nucleosides, which are essential for nucleotide synthesis and other cellular functions .

Biochemical Pathways

The compound (4-(2-fluorophenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone affects the nucleoside transport pathways. By inhibiting ENTs, it disrupts the normal function of these transporters, leading to changes in nucleotide synthesis and adenosine function .

Pharmacokinetics

It is known that the compound is an irreversible and non-competitive inhibitor of ents . This suggests that it may have a long-lasting effect once administered.

Result of Action

The molecular and cellular effects of (4-(2-fluorophenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone’s action include reduced uptake of nucleosides due to inhibition of ENTs . This can affect various cellular functions, including nucleotide synthesis and regulation of adenosine function .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes understanding its handling and storage requirements, and necessary precautions .

properties

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-(1-methyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN5O/c1-18-10-12(16-17-18)14(21)20-8-6-19(7-9-20)13-5-3-2-4-11(13)15/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNBQKQLRUVBCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(2-fluorophenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

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